molecular formula C9H19NO B12391665 Tempo-d18

Tempo-d18

Cat. No.: B12391665
M. Wt: 175.36 g/mol
InChI Key: VUZNLSBZRVZGIK-UWBLXWIRSA-N
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Description

Tempo-d18, also known as deuterium-labeled Tempo, is a stable isotopic variant of Tempo (2,2,6,6-tetramethylpiperidine 1-oxyl). Tempo is a classic nitroxide radical and is widely recognized for its role as a selective scavenger of reactive oxygen species. This compound retains the chemical properties of Tempo but incorporates deuterium atoms, making it useful in various scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tempo-d18 is synthesized by replacing the hydrogen atoms in Tempo with deuterium atoms. The process typically involves the use of deuterated reagents and solvents to achieve the desired isotopic substitution. The reaction conditions are carefully controlled to ensure complete deuteration without altering the chemical structure of Tempo .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of deuterated starting materials and optimized reaction conditions to achieve high yields and purity. The production is carried out in specialized facilities equipped to handle deuterated compounds .

Chemical Reactions Analysis

Types of Reactions

Tempo-d18 undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Tempo-d18 has a wide range of applications in scientific research, including:

    Chemistry: Used as an organocatalyst for oxidation reactions and as a spin label in electron paramagnetic resonance spectroscopy.

    Biology: Employed in studies of oxidative stress and as a probe for reactive oxygen species.

    Medicine: Investigated for its potential antioxidant properties and its role in protecting against oxidative damage.

    Industry: Utilized in the synthesis of fine chemicals and as a stabilizer in polymer chemistry

Mechanism of Action

Tempo-d18 exerts its effects through its nitroxide radical, which can scavenge reactive oxygen species and catalyze oxidation reactions. The nitroxide radical is converted to a nitrosonium cation during oxidation, which then reacts with the target substrate. This catalytic cycle allows this compound to efficiently mediate oxidation reactions and protect against oxidative damage .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its incorporation of deuterium atoms, which can influence its pharmacokinetic and metabolic profiles. This makes it particularly valuable in studies requiring isotopic labeling and in applications where deuterium’s kinetic isotope effect is beneficial .

Properties

Molecular Formula

C9H19NO

Molecular Weight

175.36 g/mol

IUPAC Name

3,3,4,4,5,5-hexadeuterio-1-hydroxy-2,2,6,6-tetrakis(trideuteriomethyl)piperidine

InChI

InChI=1S/C9H19NO/c1-8(2)6-5-7-9(3,4)10(8)11/h11H,5-7H2,1-4H3/i1D3,2D3,3D3,4D3,5D2,6D2,7D2

InChI Key

VUZNLSBZRVZGIK-UWBLXWIRSA-N

Isomeric SMILES

[2H]C1(C(C(N(C(C1([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])O)(C([2H])([2H])[2H])C([2H])([2H])[2H])([2H])[2H])[2H]

Canonical SMILES

CC1(CCCC(N1O)(C)C)C

Origin of Product

United States

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